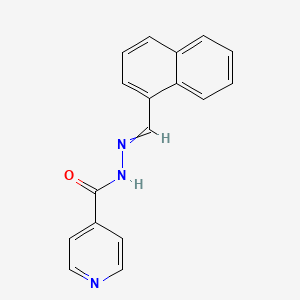

Naphthaldehyde isonicotinoyl-hydrazone

Description

Historical Context and Significance of Hydrazone Ligands in Coordination and Medicinal Chemistry

Hydrazones have long been recognized for their ability to act as versatile ligands in coordination chemistry. rsc.orgrsc.org Their capacity to form stable complexes with a wide array of metal ions is attributed to the presence of both nitrogen and oxygen donor atoms, which can chelate to the metal center. rsc.orgrsc.org This coordination ability has been a driving force in the synthesis of numerous metal complexes with diverse geometries and electronic properties. rsc.orgrsc.org The ease of synthesis and the structural flexibility of hydrazone ligands have further contributed to their widespread use in this field. rsc.orgrsc.org

In medicinal chemistry, hydrazones have emerged as a prominent scaffold for the development of therapeutic agents. mdpi.comijrps.com The hydrazone moiety is a key component in several clinically used drugs, including the antitubercular agent isoniazid (B1672263). mdpi.com The biological activity of hydrazone derivatives is often enhanced upon coordination with metal ions, leading to the investigation of their metal complexes for various pharmacological applications. rsc.orgresearchgate.net Researchers have explored hydrazones for their potential as antimicrobial, anticonvulsant, anti-inflammatory, and antitumor agents. mdpi.comijrps.com

Rationale for Investigating Naphthaldehyde Isonicotinoyl Hydrazone Derivatives

The investigation into naphthaldehyde isonicotinoyl hydrazone derivatives is spurred by the promising biological activities observed in related compounds. Specifically, 2-hydroxy-1-naphthaldehyde (B42665) isonicotinoyl hydrazone has been identified as a potent inhibitor of enzymes crucial for the survival of Mycobacterium tuberculosis, the causative agent of tuberculosis. houstonmethodist.orgnih.govdaneshyari.com This has positioned it as a lead compound for the development of new anti-tuberculosis drugs. houstonmethodist.orgnih.gov

Furthermore, the ability of these compounds to chelate iron has opened avenues for their exploration as anticancer agents. nih.gov Iron is essential for cell proliferation, and depriving cancer cells of this vital nutrient is a recognized therapeutic strategy. The anti-proliferative effects of 2-hydroxy-1-naphthaldehyde isonicotinoyl hydrazone have been linked to its ability to bind intracellular iron. nih.gov The potential for dual inhibition of both tuberculosis and HIV is another compelling reason for the continued investigation of these derivatives, addressing a critical global health challenge. houstonmethodist.orgnih.gov

Structural Attributes and Reactive Centers of the Hydrazone Moiety in Complexation

The hydrazone moiety (-C=N-NH-C=O) is the cornerstone of the reactivity and complexing ability of naphthaldehyde isonicotinoyl hydrazone. This functional group possesses several key structural attributes that dictate its interaction with metal ions. The azomethine nitrogen (>C=N-) and the carbonyl oxygen (-C=O) are the primary coordination sites, acting as Lewis basic centers that can donate electron pairs to a metal cation. jptcp.comnih.gov

Research Findings on Naphthaldehyde Isonicotinoyl Hydrazone and its Derivatives

The following table summarizes key research findings related to naphthaldehyde isonicotinoyl hydrazone and its derivatives, focusing on their synthesis, characterization, and investigated activities.

| Compound | Metal Ion(s) | Coordination Mode | Investigated Activity | Key Findings | Reference |

| 2-hydroxy-1-naphthaldehyde isonicotinoyl hydrazone | Fe(III) | Tridentate (meridional) | Anti-tumor | Forms a distorted octahedral high-spin complex. The inability to cycle between Fe(II) and Fe(III) states suggests a non-redox-based mechanism for its cytotoxic action. | nih.gov |

| 2-hydroxy-1-naphthaldehyde isonicotinoyl hydrazone | - | Inhibition of Mycobacterium tuberculosis MetAPs | Potent and selective inhibitor of MtMetAP1a and MtMetAP1c. Active against both replicating and non-growing Mtb. | houstonmethodist.orgnih.gov | |

| Hydrazone Ligands (general) | Co(II), Ni(II), Cu(II), Zn(II) | Tridentate | Urease Inhibition | Metal complexes showed moderate potency, while the hydrazone ligand itself displayed outstanding inhibitory properties. | jptcp.com |

| Hydrazone-containing organotin(IV) complexes | Sn(IV) | Tridentate | Antimicrobial, Antioxidant | Complexes exhibited enhanced biological efficacy compared to the parent ligands. | nih.gov |

Properties

Molecular Formula |

C17H13N3O |

|---|---|

Molecular Weight |

275.30 g/mol |

IUPAC Name |

N-(naphthalen-1-ylmethylideneamino)pyridine-4-carboxamide |

InChI |

InChI=1S/C17H13N3O/c21-17(14-8-10-18-11-9-14)20-19-12-15-6-3-5-13-4-1-2-7-16(13)15/h1-12H,(H,20,21) |

InChI Key |

UAEGGEREJXLIBW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C=NNC(=O)C3=CC=NC=C3 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Modifications of Naphthaldehyde Isonicotinoyl Hydrazone

Strategies for Ligand Synthesis

The primary method for synthesizing naphthaldehyde isonicotinoyl hydrazone is through the condensation of a naphthaldehyde derivative with isonicotinoyl hydrazide. This approach allows for the introduction of various functional groups, which can modulate the electronic and steric properties of the resulting hydrazone ligand.

Condensation Reactions of Naphthaldehyde Derivatives with Isonicotinoyl Hydrazide

The most common and straightforward method for the synthesis of naphthaldehyde isonicotinoyl hydrazone is the condensation reaction between a naphthaldehyde derivative and isonicotinoyl hydrazide. rsisinternational.orgnih.gov This reaction is typically carried out by refluxing equimolar amounts of the two reactants in a suitable solvent, such as ethanol (B145695). rsisinternational.orgscirp.org The addition of a catalytic amount of acid, like glacial acetic acid, can facilitate the reaction. scirp.org The general reaction scheme involves the nucleophilic attack of the primary amine group of isonicotinoyl hydrazide on the carbonyl carbon of the naphthaldehyde, followed by the elimination of a water molecule to form the characteristic azomethine (–C=N–) linkage of the hydrazone.

For instance, the synthesis of isonicotinoyl 2-chlorobenzaldehyde (B119727) hydrazone is achieved by reacting isonicotinic hydrazide with 2-chlorobenzaldehyde in ethanol. rsisinternational.org Similarly, novel isonicotinic hydrazone derivatives have been synthesized from the reaction of isoniazid (B1672263) with vanillin (B372448) aldehyde and salicylaldehyde (B1680747). mdpi.com The progress of the reaction can be monitored by thin-layer chromatography (TLC). Upon completion, the product often precipitates from the solution upon cooling and can be collected by filtration, washed, and purified by recrystallization.

The formation of the hydrazone is confirmed by various spectroscopic techniques. In Fourier-transform infrared (FT-IR) spectroscopy, the appearance of a characteristic band for the C=N stretching vibration and the disappearance of the C=O stretching band of the aldehyde and the NH2 bending vibration of the hydrazide are indicative of product formation. mdpi.com 1H Nuclear Magnetic Resonance (NMR) spectroscopy shows a characteristic singlet for the azomethine proton (–N=CH–).

Controlled Functionalization and Substituent Effects on the Hydrazone Framework

The properties of the naphthaldehyde isonicotinoyl hydrazone framework can be fine-tuned through controlled functionalization by introducing various substituents on either the naphthaldehyde or the isonicotinoyl hydrazide moiety. These substituents can exert significant electronic and steric effects, thereby influencing the molecule's coordination behavior, solubility, and biological activity.

The introduction of electron-withdrawing or electron-donating groups on the aromatic rings can alter the electron density distribution across the entire molecule. nih.gov For example, studies on salicylaldehyde hydrazone derivatives, which are structurally related to naphthaldehyde hydrazones, have shown that substituents can modulate the strength of intramolecular hydrogen bonds. nih.gov Electron-withdrawing groups tend to strengthen these interactions, which can, in turn, affect the planarity of the molecule and its ability to coordinate with metal ions. nih.gov

Functionalization can be achieved by starting with appropriately substituted naphthaldehyde or isonicotinoyl hydrazide precursors. For example, using 2-hydroxy-1-naphthaldehyde (B42665) in the condensation reaction yields a hydrazone with a hydroxyl group ortho to the azomethine linkage. nih.govnih.gov This hydroxyl group can participate in metal coordination, leading to the formation of stable chelate rings. The presence of such functional groups can significantly impact the coordination chemistry and the properties of the resulting metal complexes.

Synthesis of Naphthaldehyde Isonicotinoyl Hydrazone Metal Complexes

The naphthaldehyde isonicotinoyl hydrazone ligand can coordinate with a variety of metal ions to form stable complexes. The synthesis of these metal complexes can be achieved through direct complexation with the pre-synthesized ligand or via in situ template condensation.

Direct Complexation Protocols

Direct complexation is a widely used method for the synthesis of metal complexes of naphthaldehyde isonicotinoyl hydrazone. rsisinternational.orgscispace.comjptcp.com This protocol involves the reaction of the isolated and purified hydrazone ligand with a suitable metal salt in a common solvent. Typically, a solution of the ligand is mixed with a solution of the metal salt, and the mixture is refluxed for a specific period. scispace.com The choice of solvent depends on the solubility of both the ligand and the metal salt, with ethanol and methanol (B129727) being common choices.

The stoichiometry of the reactants can be varied to obtain complexes with different metal-to-ligand ratios. The resulting metal complex often precipitates out of the solution and can be collected by filtration, washed with the solvent to remove any unreacted starting materials, and then dried.

The coordination of the metal ion to the ligand can be confirmed by comparative analysis of the FT-IR spectra of the free ligand and the metal complex. Shifts in the vibrational frequencies of the C=N (azomethine) and C=O (amide) groups are indicative of their involvement in coordination. researchgate.net In many cases, the ligand acts as a bidentate or tridentate chelating agent, coordinating to the metal ion through the azomethine nitrogen, the amide oxygen, and potentially other donor atoms from substituents, such as a hydroxyl group. nih.gov

| Metal Ion | Ligand | Synthetic Method | Resulting Complex Geometry | Reference |

| Ni(II) | Isonicotinoyl 2-chlorobenzaldehyde hydrazone | Direct complexation | Square planar | rsisinternational.org |

| Co(II) | Isonicotinoyl 2-chlorobenzaldehyde hydrazone | Direct complexation | Octahedral | rsisinternational.org |

| Cu(II), Co(II), Ni(II) | Isonicotinic acid 2-(9-anthrylmethylene)-hydrazide | Direct complexation | Tetrahedral or Octahedral | scispace.com |

| Fe(III) | 2-hydroxy-1-naphthaldehyde isonicotinoyl hydrazone | Direct complexation | Distorted octahedral | nih.gov |

Template Condensation Approaches in Metal Ion Environments

An alternative to direct complexation is the template condensation method, also known as in situ synthesis. In this approach, the metal ion is present in the reaction mixture during the condensation of the naphthaldehyde derivative and isonicotinoyl hydrazide. researchgate.net The metal ion acts as a template, organizing the reacting molecules around it and facilitating the formation of the hydrazone ligand in a conformation that is favorable for complexation.

This method can sometimes lead to the formation of complexes that are not accessible through direct complexation methods. The general procedure involves mixing the naphthaldehyde derivative, isonicotinoyl hydrazide, and the metal salt in a suitable solvent and then refluxing the mixture. The resulting complex is then isolated and purified.

For example, the synthesis of metal complexes of isonicotinoylhydrazone-4-diphenylaminobenzaldehyde has been reported via a template method where a methanolic solution of the metal chloride is added to a mixture of isonicotinoylhydrazine and 4-diphenylaminobenzaldehyde. researchgate.net The reaction mixture is then refluxed to yield the metal complex. researchgate.net This approach can be particularly useful for the synthesis of macrocyclic complexes or when the free ligand is unstable or difficult to isolate.

Advanced Spectroscopic and Crystallographic Characterization of Naphthaldehyde Isonicotinoyl Hydrazone and Its Metal Complexes

Vibrational Spectroscopy (FTIR) for Coordination Mode Elucidation

Fourier-transform infrared (FTIR) spectroscopy is a fundamental tool for determining how naphthaldehyde isonicotinoyl hydrazone binds to a metal ion. By comparing the FTIR spectrum of the free ligand with those of its metal complexes, shifts in characteristic vibrational frequencies reveal the coordination sites.

Key vibrational bands in the free naphthaldehyde isonicotinoyl hydrazone ligand include the N-H stretching, C=O (amide I) stretching, and C=N (azomethine) stretching vibrations. researchgate.net Upon complexation, the disappearance of the ν(N-H) band and a shift in the ν(C=O) band to lower frequencies are indicative of the ligand coordinating to the metal ion in its enol form through deprotonation. researchgate.net The shift of the ν(C=N) band to lower frequencies in the spectra of the complexes suggests the involvement of the azomethine nitrogen atom in coordination. researchgate.netacs.org The appearance of new, weaker bands at lower frequencies can be attributed to the formation of metal-nitrogen (M-N) and metal-oxygen (M-O) bonds. nih.govrsc.org For instance, in some copper(II) complexes, new bands appearing around 484 cm⁻¹ and 444 cm⁻¹ are assigned to Cu-N and Cu-O stretching modes, respectively. rsc.org

The coordination mode can vary depending on the metal ion and reaction conditions. In some instances, the ligand may coordinate in its keto form, evidenced by the persistence of the N-H stretching vibration and a significant shift in the C=O stretching frequency upon complexation. scirp.org

Table 1: Key FTIR Spectral Data (cm⁻¹) for Naphthaldehyde Isonicotinoyl Hydrazone and its Metal Complexes

| Vibrational Mode | Free Ligand | Metal Complex | Interpretation |

| ν(N-H) | ~3280 | Disappears or shifts | Indicates coordination via enolization and deprotonation or keto form coordination. researchgate.net |

| ν(C=O) | ~1664 | Shifts to lower frequency | Suggests coordination of the carbonyl oxygen. researchgate.net |

| ν(C=N) | ~1581 | Shifts to lower frequency | Confirms coordination of the azomethine nitrogen. researchgate.net |

| ν(M-O) / ν(M-N) | - | Appears at lower frequencies | Evidence of new metal-ligand bond formation. nih.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H and ¹³C NMR, is invaluable for confirming the structure of naphthaldehyde isonicotinoyl hydrazone and its diamagnetic metal complexes in solution.

In the ¹H NMR spectrum of the free ligand, characteristic signals include the -NH proton, the azomethine (-CH=N) proton, and the aromatic protons of the naphthalene (B1677914) and pyridine (B92270) rings. nih.govresearchgate.net The -NH proton typically appears as a singlet at a downfield chemical shift. nih.gov Upon complexation with a diamagnetic metal ion like Zn(II) or Cd(II), the signal for the -NH proton may disappear, providing further evidence of deprotonation and coordination in the enolic form. nih.gov The chemical shifts of the azomethine proton and the aromatic protons are also affected by coordination, often showing a downfield or upfield shift depending on the electronic effects of the metal ion. nih.gov

The ¹³C NMR spectrum provides complementary information. Key resonances in the free ligand include those for the carbonyl carbon (C=O), the azomethine carbon (C=N), and the carbons of the aromatic rings. nih.govrsc.org Upon complexation, the chemical shift of the C=O and C=N carbons typically shifts, confirming the involvement of these groups in coordination. nih.gov For example, in a zinc(II) complex, the azomethine carbon signal shifted to 170.47 ppm and the carbonyl carbon appeared at 179.21 ppm, differing from the free ligand. nih.gov

Table 2: Representative ¹H and ¹³C NMR Chemical Shifts (ppm) for Naphthaldehyde Isonicotinoyl Hydrazone and a Diamagnetic Metal Complex

| Nucleus | Group | Free Ligand (DMSO-d₆) | Zn(II) Complex (DMSO-d₆) |

| ¹H | -NH | ~11.54 (s) | Disappears or shifts downfield to ~5.51 (s) |

| ¹H | -CH=N (olefinic) | ~5.85 (s) | Shifts to ~4.17 (s) |

| ¹³C | C=O | ~170.34 | ~179.21 |

| ¹³C | C=N (azomethine) | ~159.91 | ~170.47 |

Note: The exact chemical shifts can vary depending on the solvent and specific complex. nih.gov

Electronic Absorption (UV-Vis) Spectroscopy for Electronic Transitions and Complex Formation Stoichiometry

Electronic absorption (UV-Vis) spectroscopy is employed to study the electronic transitions within the naphthaldehyde isonicotinoyl hydrazone ligand and its metal complexes, and to determine the stoichiometry of complex formation.

The UV-Vis spectrum of the free ligand in solution typically exhibits intense absorption bands in the ultraviolet region, which are attributed to π → π* and n → π* electronic transitions within the aromatic rings and the C=N chromophore. acs.org Upon complexation with a metal ion, these bands may shift to either longer (red shift) or shorter (blue shift) wavelengths. acs.org Additionally, new absorption bands may appear in the visible region, which are often assigned to ligand-to-metal charge transfer (LMCT) or metal-to-ligand charge transfer (MLCT) transitions. For d-block metals, d-d transitions may also be observed, although they are typically weaker. rsc.org

UV-Vis spectroscopy can also be used to determine the stoichiometry of the metal-ligand complex in solution using methods like the mole ratio method or Job's method of continuous variation. By monitoring the absorbance at a specific wavelength corresponding to the complex while varying the molar ratio of the metal and ligand, the stoichiometry can be established. orientjchem.org

Table 3: Typical Electronic Absorption Data for Naphthaldehyde Isonicotinoyl Hydrazone and a Metal Complex

| Compound | Solvent | λmax (nm) | Assignment |

| Free Ligand | DMF | ~358 | π → π* / n → π* |

| Metal Complex | DMF | ~357, ~410, ~428 | Shifted ligand bands and/or new Charge Transfer bands |

Note: The specific λmax values and their assignments can vary depending on the metal ion and the solvent used. acs.org

Electron Paramagnetic Resonance (EPR) Spectroscopy for Paramagnetic Metal Centers

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a powerful technique for studying metal complexes that contain unpaired electrons, i.e., are paramagnetic. This method provides information about the electronic structure and the environment of the paramagnetic metal center.

For instance, the EPR spectrum of a Cu(II) complex (d⁹ configuration) or a high-spin Fe(III) complex (d⁵ configuration) of naphthaldehyde isonicotinoyl hydrazone can reveal details about the geometry of the complex and the nature of the metal-ligand bonding. nih.govacs.org The g-values (g|| and g⊥) and the hyperfine coupling constants (A|| and A⊥) obtained from the spectrum are characteristic of the coordination environment. For example, in an axially symmetric Cu(II) complex, if g|| > g⊥ > 2.0023, it suggests a distorted octahedral or square-planar geometry with the unpaired electron residing in the dx²-y² orbital. The magnitude of the g-values can also provide insights into the covalent character of the metal-ligand bonds.

Single-Crystal X-ray Diffraction (SC-XRD) for Definitive Molecular and Crystal Structures

SC-XRD studies on metal complexes of naphthaldehyde isonicotinoyl hydrazone have confirmed that the ligand can act as a tridentate chelating agent, coordinating to the metal center through the phenolic oxygen, the azomethine nitrogen, and the carbonyl oxygen (in its enolic form). nih.gov For example, the crystal structure of an iron(III) complex revealed that two deprotonated tridentate ligands coordinate to the Fe(III) ion in a meridional fashion, resulting in a distorted octahedral geometry. nih.gov The bond distances obtained from SC-XRD, such as the M-O and M-N bond lengths, provide direct evidence of coordination and can be correlated with the data obtained from other spectroscopic techniques like FTIR. acs.org

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry is a crucial analytical technique for determining the molecular weight of naphthaldehyde isonicotinoyl hydrazone and its metal complexes, thereby confirming their composition. researchgate.net Techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly used. acs.orgnih.gov

The mass spectrum will show a molecular ion peak ([M]⁺ or [M+H]⁺) corresponding to the molecular weight of the compound. For metal complexes, the spectrum can confirm the metal-to-ligand stoichiometry. nih.gov In addition to the molecular ion peak, the fragmentation pattern observed in the mass spectrum can provide valuable structural information. The fragmentation pathways can help to elucidate how the different parts of the molecule are connected. For instance, the loss of specific fragments, such as the pyridine ring or parts of the naphthaldehyde moiety, can be identified. nih.gov

Thermogravimetric Analysis (TGA) for Thermal Decomposition Patterns

Thermogravimetric analysis (TGA) is used to study the thermal stability and decomposition behavior of naphthaldehyde isonicotinoyl hydrazone and its metal complexes. mdpi.comchemistryjournal.net In a TGA experiment, the mass of a sample is monitored as a function of temperature in a controlled atmosphere.

The resulting TGA curve provides information about the decomposition stages of the compound. For hydrated metal complexes, the initial weight loss at lower temperatures (typically below 150 °C) corresponds to the loss of water molecules. mdpi.com The subsequent decomposition steps at higher temperatures relate to the breakdown of the organic ligand. The final residue at the end of the experiment is often the metal oxide, which can be used to confirm the metal content of the complex. The decomposition temperatures provide a measure of the thermal stability of the complexes, with higher decomposition temperatures indicating greater stability. scirp.org

Table 4: General Thermal Decomposition Stages for a Hydrated Metal Complex of Naphthaldehyde Isonicotinoyl Hydrazone

| Temperature Range (°C) | Weight Loss | Assignment |

| < 150 | Corresponds to water molecules | Loss of coordinated or lattice water |

| 150 - 600 | Corresponds to organic ligand | Decomposition of the hydrazone ligand |

| > 600 | Stable residue | Formation of metal oxide |

Note: The specific decomposition temperatures and patterns are dependent on the metal ion and the heating rate. mdpi.com

Coordination Chemistry and Metallobiomolecular Interactions of Naphthaldehyde Isonicotinoyl Hydrazone Complexes

Ligand Denticity and Chelation Modes

Naphthaldehyde isonicotinoyl hydrazone is a member of the aroylhydrazone family, which is well-known for its versatile chelating abilities. The denticity of these ligands, or the number of donor atoms that bind to a central metal ion, can vary, leading to different coordination modes.

The most common chelation modes observed for naphthaldehyde isonicotinoyl hydrazone and its analogues are:

N,O-Bidentate: In many instances, the ligand acts as a bidentate chelator, coordinating to the metal ion through the azomethine nitrogen atom and the carbonyl oxygen atom of the hydrazone moiety. This mode of coordination is prevalent when the ligand is in its keto form.

O,N,O-Tridentate: A particularly important coordination mode arises when a hydroxyl group is present on the naphthaldehyde ring, as in 2-hydroxy-1-naphthaldehyde (B42665) isonicotinoyl hydrazone. In such cases, the ligand can act as a tridentate chelator. scirp.org Deprotonation of the phenolic hydroxyl group allows for coordination through the phenolic oxygen, the azomethine nitrogen, and the enolic oxygen (from the deprotonated amide group). scirp.org This O,N,O-tridentate chelation leads to the formation of highly stable five- and six-membered chelate rings. Two of these tridentate ligands can coordinate to a single metal center. scirp.org

Tetradentate: While less common for a single naphthaldehyde isonicotinoyl hydrazone molecule, related bis-hydrazone ligands can act as tetradentate N2O2 donors. This typically involves two hydrazone moieties linked by a spacer, allowing for the coordination of all four donor atoms (two azomethine nitrogens and two enolic oxygens) to a metal center.

The flexibility in denticity and the ability to exist in different tautomeric forms make naphthaldehyde isonicotinoyl hydrazone a highly adaptable ligand for coordinating with a variety of metal ions.

Geometrical Preferences and Stereochemistry of Metal Centers

The coordination of naphthaldehyde isonicotinoyl hydrazone to metal centers results in complexes with diverse and well-defined geometries. The final stereochemistry is dictated by the coordination number of the metal ion, the nature of the ligand, and the steric and electronic effects arising from the metal-ligand interactions.

Commonly observed geometries for metal complexes of naphthaldehyde isonicotinoyl hydrazone and related ligands include:

Octahedral: This is a very common coordination geometry, particularly for transition metal ions like Fe(III), Co(II), and Ni(II). In a typical octahedral complex with 2-hydroxy-1-naphthaldehyde isonicotinoyl hydrazone, two deprotonated tridentate ligands wrap around the metal ion in a meridional fashion, resulting in a distorted octahedral geometry. scirp.org The distortion from a perfect octahedron arises from the differing bond lengths and angles within the chelate rings.

Trigonal Bipyramidal: Five-coordinate complexes with a trigonal bipyramidal geometry have also been reported for some hydrazone complexes. researchgate.net In such cases, the donor atoms of the ligand occupy the axial and equatorial positions around the central metal ion.

Square Planar: For metal ions that favor a four-coordinate, square planar arrangement, such as Pd(II), Pt(II), and sometimes Cu(II) and Ni(II), naphthaldehyde isonicotinoyl hydrazone can act as a bidentate ligand. Two such ligands can coordinate to the metal ion in a trans or cis configuration.

Tetrahedral: Tetrahedral geometry is also observed, particularly for some Co(II) and Zn(II) complexes. researchgate.net In these instances, the ligand typically acts as a bidentate chelator.

The following table summarizes the observed geometries for some metal complexes with hydrazone ligands.

| Metal Ion | Ligand Type | Geometry |

| Fe(III) | 2-hydroxy-1-naphthaldehyde isonicotinoyl hydrazone | Distorted Octahedral scirp.org |

| Ni(II) | N-4-hydroxyacetophenone isonicotinoyl hydrazone | Distorted Octahedral nih.gov |

| Mn(II) | N-4-hydroxyacetophenone isonicotinoyl hydrazone | Distorted Octahedral nih.gov |

| Cu(II) | Isonicotinoylhydrazone-9-anthraldehyde | Tetrahedral/Distorted Octahedral researchgate.net |

| Co(II) | Isonicotinoylhydrazone-9-anthraldehyde | Tetrahedral/Octahedral researchgate.net |

| Zn(II) | Hydrazone ligand | Trigonal Bipyramidal researchgate.net |

| Sn(IV) | Tridentate (ONO) hydrazone | Pentacoordinated nih.gov |

| UO2(VI) | Diacetyl bis-isonicotinoyl hydrazone | Pentagonal Bipyramidal researchgate.net |

Diverse Transition and Main Group Metal Ion Coordination

Naphthaldehyde isonicotinoyl hydrazone and its analogs have demonstrated a remarkable ability to coordinate with a wide range of transition metals and main group metal ions. This versatility is a testament to the favorable thermodynamic stability of the resulting chelate complexes.

The coordination chemistry of this ligand has been extensively studied with several d-block elements, including:

Fe(III): Iron(III) forms a highly stable, high-spin, distorted octahedral complex with two molecules of deprotonated 2-hydroxy-1-naphthaldehyde isonicotinoyl hydrazone. scirp.org

Cu(II): Copper(II) complexes with related isonicotinoyl hydrazones have been synthesized and characterized, exhibiting both tetrahedral and distorted octahedral geometries. researchgate.net

Ni(II): Nickel(II) readily forms complexes with isonicotinoyl hydrazones, often resulting in distorted octahedral geometries. researchgate.netnih.gov

Co(II/III): Cobalt can form complexes in both its +2 and +3 oxidation states. Co(II) complexes with related hydrazones have been shown to adopt both tetrahedral and octahedral geometries. researchgate.net

Zn(II): As a d10 metal ion, zinc(II) forms stable complexes with naphthaldehyde isonicotinoyl hydrazone, with trigonal bipyramidal and other geometries being reported for related hydrazone ligands. researchgate.netnih.gov

Mn(II/III): Manganese complexes in both the +2 and +3 oxidation states have been prepared with isonicotinoyl hydrazone ligands, typically exhibiting octahedral geometries. nih.gov

Cd(II): Cadmium(II), a group 12 metal, is also known to form complexes with hydrazone ligands. nih.gov

Sn(IV): Organotin(IV) complexes with tridentate hydrazone ligands have been synthesized, showing a pentacoordinated environment around the tin atom. nih.gov

Pd(II) and Pt(II): Palladium(II) and platinum(II) are known to form square planar complexes with various hydrazone derivatives.

Mo(VI) and VO(IV): Oxomolybdenum(VI) and vanadyl(IV) complexes with hydrazone ligands have been reported in the literature, often exhibiting interesting catalytic and biological properties.

Zr(IV): Zirconium(IV) complexes with hydrazone ligands have been explored, contributing to the growing field of early transition metal coordination chemistry.

UO2(VI): The uranyl ion, UO2(VI), forms stable complexes with hydrazone ligands, with pentagonal bipyramidal geometries being observed. researchgate.net

The ability of naphthaldehyde isonicotinoyl hydrazone to form stable complexes with such a diverse array of metal ions underscores its potential in various applications, from medicinal chemistry to materials science.

Magnetic Susceptibility Studies for Electronic Configuration and Spin State Determination

Magnetic susceptibility measurements are a powerful tool for elucidating the electronic structure of transition metal complexes of naphthaldehyde isonicotinoyl hydrazone. By determining the magnetic moment of a complex, valuable information can be obtained about the number of unpaired electrons in the d-orbitals of the central metal ion, which in turn provides insights into its oxidation state, spin state (high-spin or low-spin), and coordination geometry. uwimona.edu.jmlibretexts.org

The spin-only magnetic moment (μso) can be calculated using the following formula:

μso = √{n(n+2)} B.M.

where 'n' is the number of unpaired electrons and B.M. stands for Bohr Magneton.

For instance, the iron(III) complex of 2-hydroxy-1-naphthaldehyde isonicotinoyl hydrazone has been characterized as a high-spin complex. scirp.org A high-spin d5 metal ion like Fe(III) in an octahedral field has five unpaired electrons, which would correspond to a theoretical spin-only magnetic moment of 5.92 B.M. Experimental values are often close to this theoretical value, confirming the high-spin nature of the complex.

Similarly, studies on Mn(II) and Cu(II) complexes of a related isonicotinoyl hydrazone have shown them to be paramagnetic, which is consistent with the presence of unpaired electrons in their d-orbitals. researchgate.net The magnetic moment of a Cu(II) (d9) complex with one unpaired electron is typically around 1.73 B.M. For a high-spin Mn(II) (d5) complex, the magnetic moment is expected to be around 5.92 B.M. Deviations from the spin-only formula can occur due to orbital contributions to the magnetic moment. uwimona.edu.jm

The following table presents typical magnetic moment data for some metal ions in their common spin states.

| Metal Ion | d-electron Configuration | Spin State | Number of Unpaired Electrons (n) | Theoretical Spin-Only Magnetic Moment (μso) (B.M.) |

| Fe(III) | d5 | High-spin | 5 | 5.92 |

| Fe(III) | d5 | Low-spin | 1 | 1.73 |

| Cu(II) | d9 | - | 1 | 1.73 |

| Ni(II) | d8 | - | 2 | 2.83 |

| Co(II) | d7 | High-spin | 3 | 3.87 |

| Co(II) | d7 | Low-spin | 1 | 1.73 |

| Mn(II) | d5 | High-spin | 5 | 5.92 |

These magnetic susceptibility studies are crucial for a comprehensive understanding of the electronic properties and bonding in naphthaldehyde isonicotinoyl hydrazone complexes.

Solution Electrochemistry and Redox Behavior of Metal Complexes

The electrochemical properties of metal complexes of naphthaldehyde isonicotinoyl hydrazone are of significant interest, as they provide insights into the stability of different oxidation states of the coordinated metal ion and the potential for the complex to participate in redox reactions. Cyclic voltammetry is a commonly employed technique to study the redox behavior of these complexes in solution.

A key example is the electrochemical study of the iron(III) complex of 2-hydroxy-1-naphthaldehyde isonicotinoyl hydrazone, [Fe(NIH-H)2]+. scirp.org This complex exhibits a quasi-reversible reduction wave corresponding to the Fe(III)/Fe(II) redox couple. The electrochemical data reveal that the trivalent oxidation state is dominant over a wide potential range, and the corresponding Fe(II) complex is not a stable species under the experimental conditions. scirp.org This finding is significant because it suggests that the complex is unlikely to participate in redox cycling between the Fe(III) and Fe(II) states, which can be a pathway for the generation of reactive oxygen species. scirp.org

The redox potentials of metal complexes are influenced by the nature of the ligand. The electron-donating or electron-withdrawing properties of the substituents on the naphthaldehyde and isonicotinoyl rings can modulate the electron density at the metal center, thereby shifting the redox potentials to more negative or positive values, respectively.

The general trend for the redox potentials of metal complexes with N-donor ligands is often in the order of Ni > Ti > Mn > Fe. nih.gov This indicates that the nickel complexes are generally harder to oxidize compared to the iron complexes. The specific redox potential of a naphthaldehyde isonicotinoyl hydrazone complex will depend on the interplay of the metal ion's intrinsic properties and the electronic effects of the ligand.

Chelation Efficacy and Metal-Ligand Binding Affinities

The ability of naphthaldehyde isonicotinoyl hydrazone to form stable complexes with metal ions is quantified by its chelation efficacy and metal-ligand binding affinities. These parameters are crucial for understanding the thermodynamic stability of the complexes and for predicting their behavior in biological and environmental systems.

Naphthaldehyde isonicotinoyl hydrazone, particularly its 2-hydroxy derivative, is recognized as a potent iron chelator. nih.gov The high affinity for iron(III) is attributed to the hard-soft acid-base (HSAB) principle, where the hard oxygen donor atoms of the ligand have a strong affinity for the hard acid Fe(III) ion. The chelation efficacy of these ligands can be assessed using methods such as the calcein (B42510) fluorescence quenching assay. In this assay, the ability of the chelator to remove iron from the iron-calcein complex is measured, providing a relative measure of its iron-binding strength.

The following table provides a conceptual representation of the stability constants for metal-hydrazone complexes. Actual values are dependent on the specific ligand, metal ion, and experimental conditions (e.g., solvent, temperature, ionic strength).

| Metal Ion | Ligand | Log β (Overall Stability Constant) |

| Fe(III) | Aroylhydrazone | High |

| Cu(II) | Aroylhydrazone | Moderate to High |

| Zn(II) | Aroylhydrazone | Moderate |

| Ni(II) | Aroylhydrazone | Moderate |

| Co(II) | Aroylhydrazone | Moderate |

| Mn(II) | Aroylhydrazone | Low to Moderate |

The strong chelation efficacy and high binding affinities of naphthaldehyde isonicotinoyl hydrazone for various metal ions, especially iron, are fundamental to its diverse biological activities and its potential applications in the treatment of metal overload diseases and as an anticancer agent.

Computational Chemistry and Theoretical Investigations of Naphthaldehyde Isonicotinoyl Hydrazone Systems

Density Functional Theory (DFT) Calculations for Electronic and Geometric Structures

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a robust framework for investigating the electronic and geometric properties of molecular systems. For naphthaldehyde isonicotinoyl hydrazone, DFT calculations are instrumental in determining its optimized molecular geometry, bond lengths, and bond angles. These calculations often employ hybrid functionals, such as B3LYP, in conjunction with a suitable basis set like 6-311+G(d,p), to achieve a balance between computational cost and accuracy. researchgate.netnih.gov

The vibrational frequencies of the molecule can also be computed using DFT. A comparison between the calculated and experimental infrared and Raman spectra allows for a detailed assignment of the vibrational modes of the molecule. nih.gov Furthermore, DFT provides access to crucial electronic properties, including the distribution of electron density, dipole moment, and atomic charges, which are vital for understanding the molecule's polarity and intermolecular interactions. researchgate.net For instance, studies on similar hydrazone derivatives have utilized DFT to confirm isomeric geometries, such as the s-cis and s-trans conformations, by comparing calculated and experimental spectroscopic data. researchgate.net

Frontier Molecular Orbital (FMO) Analysis for Reactivity and Stability Predictions

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity and kinetic stability of a molecule. wikipedia.org This analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for assessing molecular stability; a larger gap generally implies higher stability and lower chemical reactivity. researchgate.netnih.gov

For naphthaldehyde isonicotinoyl hydrazone, FMO analysis can predict the most likely sites for electrophilic and nucleophilic attack. The distribution of the HOMO and LUMO across the molecule reveals these reactive centers. For example, in related hydrazone systems, the HOMO is often localized on the electron-rich parts of the molecule, while the LUMO is concentrated on the electron-deficient regions. researchgate.net This information is invaluable for understanding reaction mechanisms and designing new derivatives with tailored reactivity. libretexts.org

Hirshfeld Surface Analysis and 2D Fingerprint Plots for Intermolecular Interactions and Crystal Packing

Hirshfeld surface analysis is a sophisticated method used to visualize and quantify intermolecular interactions within a crystal lattice. nih.gov By mapping properties such as the normalized contact distance (dnorm) onto the Hirshfeld surface, it is possible to identify key interactions, such as hydrogen bonds and van der Waals forces, that govern the crystal packing. nih.gov

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target molecule, typically a protein or enzyme. researchgate.net This method is extensively used in drug discovery to screen potential drug candidates and to elucidate their mechanism of action at a molecular level.

Naphthaldehyde isonicotinoyl hydrazone, also known as NIH, has been the subject of molecular docking studies to explore its inhibitory potential against various biological targets. nih.govnih.govhoustonmethodist.org For example, it has been identified as an inhibitor of methionine aminopeptidases (MetAPs) from Mycobacterium tuberculosis. nih.govhoustonmethodist.orgdaneshyari.com Docking simulations can reveal the specific binding mode of the compound within the active site of the enzyme, highlighting key interactions such as hydrogen bonds and hydrophobic contacts that contribute to its binding affinity. In studies of related isonicotinoyl hydrazide derivatives, docking has been used to predict binding energies and inhibition constants against enzymes like α-glucosidase and the main protease of COVID-19. researchgate.netnanobioletters.com

The following table summarizes the results of molecular docking studies for some isonicotinoyl hydrazone derivatives against various targets:

| Compound/Derivative | Target Enzyme | Binding Energy (kcal/mol) | Inhibition Constant (Ki) | Reference |

| N'-(4-fluorobenzylidene)isonicotinohydrazide | α-glucosidase | - | - | researchgate.net |

| N'-(4-methylbenzylidene)isonicotinohydrazide | α-glucosidase | - | - | researchgate.net |

| N(2-iso-nicotinoyl hydrazine- carbonthioyl)benzamide | COVID-19 Main Protease | -123.23 | - | nanobioletters.com |

| (E)-N-(1-phenylethylidene)-nicotinohydrazide (enol form) | COVID-19 Main Protease | -123.12 | - | nanobioletters.com |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov By developing a QSAR model, it is possible to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules.

For a series of naphthaldehyde isonicotinoyl hydrazone derivatives, a QSAR study could be conducted to correlate various molecular descriptors (e.g., electronic, steric, and hydrophobic properties) with their observed biological activity, such as antimicrobial or anticancer effects. While a specific QSAR model for naphthaldehyde isonicotinoyl hydrazone is not detailed in the provided search results, studies on other hydrazone series have successfully developed statistically significant QSAR models to understand the structural requirements for their biological activity. researchgate.net

NBO (Natural Bond Orbital) Analysis

Natural Bond Orbital (NBO) analysis is a theoretical method that provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized bonds, lone pairs, and intermolecular interactions. It examines the delocalization of electron density between filled (donor) and empty (acceptor) orbitals, which can be quantified by second-order perturbation theory to estimate the stabilization energy associated with these interactions.

For naphthaldehyde isonicotinoyl hydrazone, NBO analysis can elucidate the nature of the covalent and non-covalent interactions within the molecule and with its environment. For instance, in a study of the related salicylaldehyde (B1680747) isonicotinoyl hydrazone, Natural Population Analysis (NPA) charges derived from NBO analysis were used to understand the coordination modes of the compound with metal ions. science.gov This type of analysis can provide insights into the hybridization of atomic orbitals, the polarity of bonds, and the charge distribution across the molecule, which are all crucial for understanding its chemical behavior.

MEP (Molecular Electrostatic Potential) Mapping

Molecular Electrostatic Potential (MEP) mapping is a computational technique that visualizes the electrostatic potential on the electron density surface of a molecule. The MEP map uses a color spectrum to indicate regions of different electrostatic potential, with red typically representing electron-rich areas (negative potential) that are susceptible to electrophilic attack, and blue representing electron-poor regions (positive potential) that are prone to nucleophilic attack.

For naphthaldehyde isonicotinoyl hydrazone, the MEP map can predict its reactive sites and intermolecular interaction patterns. A study on salicylaldehyde isonicotinoyl hydrazone utilized MEP analysis to investigate the molecule's chemical reactivity. science.gov The MEP map of naphthaldehyde isonicotinoyl hydrazone would likely show negative potential around the carbonyl oxygen and the nitrogen atoms of the pyridine (B92270) ring, indicating their role as hydrogen bond acceptors. Conversely, the hydroxyl proton and the N-H proton would exhibit positive potential, marking them as potential hydrogen bond donors. This visual representation of the charge distribution is highly valuable for understanding how the molecule will interact with other molecules and biological receptors.

In Vitro Biological Activities and Mechanistic Studies of Naphthaldehyde Isonicotinoyl Hydrazone and Its Metal Complexes

Antimicrobial Activity against Pathogenic Microorganisms

Hydrazones, characterized by the azomethine group (–NHN=CH–), are a versatile class of compounds known for a wide spectrum of biological activities. Their metal complexes, in particular, have demonstrated significant potential as antimicrobial agents, often exhibiting enhanced activity compared to the free ligand.

Antibacterial Efficacy (Gram-positive and Gram-negative strains)

Naphthaldehyde isonicotinoyl hydrazone and its analogues have shown varied efficacy against both Gram-positive and Gram-negative bacteria. The antibacterial action is often enhanced upon chelation with transition metal ions.

Research into Schiff bases derived from 2-hydroxy-1-naphthaldehyde (B42665) indicates activity against a range of bacterial isolates. researchgate.net Metal complexes of these ligands, specifically with Co(II) and Ni(II), were found to be active against Staphylococcus aureus (Gram-positive) and several Gram-negative species including Escherichia coli, Klebsiella pneumoniae, Proteus mirabilis, and Pseudomonas aeruginosa. researchgate.net The chelation of the metal to the ligand is considered a key factor in its antibacterial mechanism, as it increases the lipophilicity of the compound, facilitating its transport across the bacterial cell membrane.

Similarly, metal complexes of isonicotinoyl hydrazones have been screened for activity against S. aureus and E. coli, showing that complexation can enhance antibacterial properties. researchgate.net Studies on other isonicotinoyl hydrazone derivatives have reported good antibacterial properties towards Bacillus subtilis and methicillin-resistant Staphylococcus aureus (MRSA). nih.gov For instance, Ni(II) complexes of related Schiff bases have demonstrated high activity against MRSA, E. coli, and Enterococcus faecalis, with Minimum Inhibitory Concentration (MIC) values as low as 1.95 µg/mL. nih.gov

Table 1: Spectrum of Antibacterial Activity for Naphthaldehyde Hydrazone Derivatives and Complexes This table summarizes qualitative findings on bacterial strains susceptible to naphthaldehyde-derived Schiff bases and their metal complexes.

| Bacterial Strain | Gram Type | Observed Activity | Reference Compound |

|---|---|---|---|

| Staphylococcus aureus | Gram-positive | Active | Co(II) & Ni(II) complexes of 2-hydroxy-1-naphthaldehyde Schiff base |

| Methicillin-resistant S. aureus (MRSA) | Gram-positive | Active | Ni(II) complex of a related Schiff base |

| Bacillus subtilis | Gram-positive | Active | Isonicotinoyl hydrazone complexes |

| Escherichia coli | Gram-negative | Active | Co(II) & Ni(II) complexes of 2-hydroxy-1-naphthaldehyde Schiff base |

| Klebsiella pneumoniae | Gram-negative | Active | Co(II) & Ni(II) complexes of 2-hydroxy-1-naphthaldehyde Schiff base |

| Pseudomonas aeruginosa | Gram-negative | Active | Co(II) & Ni(II) complexes of 2-hydroxy-1-naphthaldehyde Schiff base |

| Proteus mirabilis | Gram-negative | Active | Co(II) & Ni(II) complexes of 2-hydroxy-1-naphthaldehyde Schiff base |

Antifungal Efficacy

The antifungal properties of naphthaldehyde isonicotinoyl hydrazone derivatives have also been investigated. Metal complexes of a naphthyl acetohydrazide ligand, particularly a Cu(II) complex, were found to be active against several fungal strains, while a Cd(II) complex was active against all tested fungi except for Pseudomonas. mdpi.com

Studies on Schiff bases derived from 2-hydroxy-1-naphthaldehyde and their Co(II) and Ni(II) complexes have demonstrated activity against fungal isolates such as Candida albicans, Fusarium solani, and Aspergillus fumigatus. researchgate.net Other research has shown that isonicotinoyl hydrazone complexes can inhibit the growth of the dermatophyte mould Epidermophyton floccosum at concentrations ranging from 6 to 50 µg/mL. nih.gov This suggests that, similar to their antibacterial action, the antifungal potential of these hydrazones can be modulated and often enhanced by coordination with metal ions.

Antitubercular Activity and Target Specificity

One of the most significant biological activities reported for this class of compounds is their potent effect against Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis.

Selective Inhibition of Mycobacterium tuberculosis Methionine Aminopeptidases (MtMetAP1a, MtMetAP1c)

Research has identified 2-hydroxy-1-naphthaldehyde isonicotinoyl hydrazone (often referred to as compound 311) as a novel and potent inhibitor of methionine aminopeptidases (MetAPs) from Mycobacterium tuberculosis. nih.govhoustonmethodist.org MetAPs are essential metalloproteases that cleave the N-terminal methionine from newly synthesized proteins, a crucial step in protein maturation. nih.gov The essentiality of MetAP in microbes makes it a promising target for chemotherapeutic agents. nih.govhoustonmethodist.org Studies have demonstrated that 2-hydroxy-1-naphthaldehyde isonicotinoyl hydrazone is a potent and selective inhibitor of two specific Mtb MetAPs: MtMetAP1a and MtMetAP1c. nih.govhoustonmethodist.org

Activity Against Replicating and Non-Replicating M. tuberculosis

A critical challenge in tuberculosis therapy is the presence of non-replicating or dormant bacilli, which are often tolerant to standard antibiotics. Encouragingly, 2-hydroxy-1-naphthaldehyde isonicotinoyl hydrazone has been found to be active against both actively replicating and aged, non-growing M. tuberculosis at low micromolar concentrations. nih.govhoustonmethodist.org This dual activity suggests that it could be a promising lead for developing therapeutic agents capable of targeting persistent bacterial populations, potentially leading to shorter treatment regimens.

The antitubercular activity of related isonicotinoyl hydrazone analogues has also been documented. For example, 2-pyridylcarboxaldehyde isonicotinoyl hydrazone (PCIH) showed a minimum inhibitory concentration (MIC90) of 0.63 µM against M. tuberculosis in culture media. nih.gov Other nicotinic acid hydrazide derivatives have also shown significant antimycobacterial activity. mdpi.com

Table 2: In Vitro Antitubercular Activity of Isonicotinoyl Hydrazone Derivatives

| Compound | Target/Strain | Activity Metric | Value |

|---|---|---|---|

| 2-hydroxy-1-naphthaldehyde isonicotinoyl hydrazone (311) | Replicating and non-growing M. tuberculosis | Activity | Active at low micromolar concentrations nih.govhoustonmethodist.org |

| 2-pyridylcarboxaldehyde isonicotinoyl hydrazone (PCIH) | M. tuberculosis H37Rv | MIC90 | 0.63 µM nih.gov |

| Isoniazid-sulfonate hydrazone derivative (SIH1) | M. tuberculosis H37Rv | MIC | 0.31 µM mdpi.com |

| Isoniazid-sulfonate hydrazone derivative (SIH4) | M. tuberculosis H37Rv | MIC | 0.31 µM mdpi.com |

| N'-(5-Bromo-2-oxoindolin-3-ylidene)-6-(4-fluorophenyl)-2-methylnicotinohydrazide (8c) | M. tuberculosis | MIC | 6.25 µg/mL mdpi.com |

Anticancer and Antiproliferative Mechanisms (In Vitro Cellular Models)

Aroylhydrazone chelators, including naphthaldehyde isonicotinoyl hydrazone, possess notable anti-neoplastic activity, which is primarily attributed to their ability to bind intracellular iron. nih.gov Iron is an essential cofactor for enzymes involved in cell growth and proliferation, such as ribonucleotide reductase, which is critical for DNA synthesis. By sequestering iron, these compounds disrupt the cell cycle and inhibit tumor growth.

Studies on 2-hydroxy-1-naphthaldehyde isonicotinoyl hydrazone (NIH) have shown that it forms a stable octahedral complex with Fe(III). nih.gov The antiproliferative effect of NIH is prevented when it is pre-saturated with iron, supporting the iron chelation mechanism. nih.gov The inability of the iron complex to redox cycle between Fe(II) and Fe(III) suggests that its cytotoxic action is not mediated by the production of toxic free radicals. nih.gov

The antiproliferative mechanism of a closely related chelator, compound 311, involves the inhibition of cell-cycle progression. nih.govresearchgate.net This is achieved by decreasing the levels of the hyperphosphorylated, active form of the retinoblastoma protein (pRb) and downregulating the expression of various cyclins, including cyclins D1, D2, D3, A, and B1, which are crucial for cell cycle phase transitions. nih.govresearchgate.net

Various naphthaldehyde and salicylaldehyde (B1680747) isonicotinoyl hydrazone derivatives have demonstrated significant cytotoxic activity against a range of cancer cell lines in vitro. For instance, 5-nitrosalicylaldehyde isonicotinoylhydrazone (5nSIH) showed IC50 values of 14.97 µmol/l against the HL-60 acute myeloid leukemia cell line and 10.19 µmol/l against the BV-173 chronic myeloid leukemia cell line. scientific-journal.com Other derivatives have shown potent activity against breast adenocarcinoma cells (MCF-7). mdpi.com Metal complexes also show promise; a Pd(II) complex of a naphthyl acetohydrazide demonstrated 97% inhibition against cervical cancer HeLa cell lines. mdpi.com

Table 3: In Vitro Anticancer Activity of Naphthaldehyde Isonicotinoyl Hydrazone and Related Analogues

| Compound | Cancer Cell Line | Cell Line Type | IC50 Value |

|---|---|---|---|

| 2-hydroxy-1-naphthaldehyde derived hydrazones | Neuroblastoma (SK-N-MC) | Brain Tumor | 1 to 7 µmol/L researchgate.net |

| 5-nitrosalicylaldehyde isonicotinoylhydrazone (5nSIH) | HL-60 | Acute Myeloid Leukemia | 14.97 µmol/L scientific-journal.com |

| 5-nitrosalicylaldehyde isonicotinoylhydrazone (5nSIH) | BV-173 | Chronic Myeloid Leukemia | 10.19 µmol/L scientific-journal.com |

| 4-methoxy salicylaldehyde hydrazone (12) | K-562 | Chronic Myeloid Leukemia | 0.03 µM mdpi.com |

| 4-methoxy salicylaldehyde hydrazone (14) | K-562 | Chronic Myeloid Leukemia | 0.05 µM mdpi.com |

| 4-methoxy salicylaldehyde hydrazone (12) | MCF-7 | Breast Adenocarcinoma | 0.23 µM mdpi.com |

| 4-methoxy salicylaldehyde hydrazone (14) | MCF-7 | Breast Adenocarcinoma | 0.23 µM mdpi.com |

Intracellular Iron Chelation as a Biological Intervention Strategy

Aroylhydrazone chelators, including 2-hydroxy-1-naphthaldehyde isonicotinoyl hydrazone (NIH), are recognized for their anti-neoplastic activity, which is largely attributed to their ability to bind intracellular iron. nih.gov The chelation of iron is a critical biological intervention strategy because iron is an essential element for cell proliferation, and depriving cancer cells of this element can inhibit their growth.

The iron (III) complex of NIH, [Fe(NIH-H)₂]⁺, is a stable, high-spin complex. nih.gov Electrochemical studies reveal that this complex does not readily cycle between the Fe(II) and Fe(III) states. nih.gov This is a crucial finding, as it suggests that the cytotoxic action of NIH is due to iron deprivation itself, rather than the generation of toxic free radicals like hydroxyl (OH•) or superoxide (B77818) (O₂•⁻) through Fenton-type reactions. nih.gov This hypothesis is further supported by cell culture experiments where the addition of iron (III) to NIH negates its anti-proliferative effects, underscoring the primary role of iron chelation in its biological activity. nih.gov

Induction of Apoptosis and Autophagy Pathways

The iron-chelating properties of naphthaldehyde isonicotinoyl hydrazone analogs are directly linked to their ability to induce programmed cell death, or apoptosis. Research on pyridoxal (B1214274) isonicotinoyl hydrazone (PIH) analogs, including 2-hydroxy-1-naphthaldehyde isonicotinoyl hydrazone (NIH), has demonstrated that these compounds cause concentration- and time-dependent apoptosis in various hematopoietic cell lines, such as Jurkat T lymphocytes and K562 cells.

The proposed mechanism for this apoptosis induction involves the mitochondria. The partial anti-apoptotic effect observed with Bcl-2 overexpression points to the involvement of the mitochondrial pathway. Key events such as lysosomal and mitochondrial destabilization appear to occur upstream of the activation of caspases, a family of proteases crucial for the execution of apoptosis. While a pan-caspase inhibitor did not prevent this initial destabilization, it did inhibit later apoptotic events like phosphatidylserine (B164497) externalization and changes in cell morphology, confirming the role of caspases in the later stages of the process. Furthermore, the ineffectiveness of the CrmA inhibitor suggests that caspase-8 is likely not involved in this pathway. The induction of apoptosis is also linked to the toxic effects of the iron (III) complexes formed by these chelators.

There is currently limited specific information available in the reviewed literature regarding the induction of autophagy pathways by naphthaldehyde isonicotinoyl hydrazone.

DNA and Protein Interaction Studies

Deoxyribonucleic Acid (DNA) Binding Properties (e.g., Intercalation)

Naphthaldehyde isonicotinoyl hydrazone and its metal complexes have been shown to interact with DNA, a key target for many therapeutic agents. The primary mode of this interaction is often intercalation, where the planar aromatic rings of the naphthaldehyde moiety insert themselves between the base pairs of the DNA double helix.

The nature of the metal ion and any co-ligands present can significantly influence the strength of the DNA interaction.

Table 1: DNA Binding Constants of Related Hydrazone Complexes

| Compound/Complex | Method | Binding Constant (Kb) (M-1) |

| Naphthyl acetohydrazone Ligand | UV-Vis Titration | 1.2 x 104 |

This table presents data for structurally related compounds to illustrate the DNA binding properties of this class of molecules.

DNA Cleavage Potentials

In addition to binding, certain metal complexes of naphthaldehyde isonicotinoyl hydrazone derivatives possess the ability to cleave DNA. This activity is often dependent on the presence of the metal center and can be initiated by external stimuli such as light.

For example, ruthenium-based complexes are known to act as photoinduced metallonucleases. Upon irradiation, typically with UV light, these complexes can activate molecular oxygen to generate reactive oxygen species (ROS), such as singlet oxygen (¹O₂). These ROS can then induce strand breaks in the DNA backbone. The efficiency of this photocleavage can be assessed using techniques like agarose (B213101) gel electrophoresis, which separates the different forms of plasmid DNA (supercoiled, nicked, and linear). The conversion of the intact supercoiled form (Form I) to the nicked form (Form II) indicates cleavage activity. The specific mechanism of cleavage can be investigated using various scavengers that inhibit different types of ROS.

This DNA cleavage capability is a significant aspect of the anti-cancer potential of these compounds, as it represents a direct mechanism for inducing cell death in proliferating cancer cells.

Bovine Serum Albumin (BSA) Binding Investigations

The interaction of small molecules with serum albumins, such as bovine serum albumin (BSA) and human serum albumin (HSA), is a critical factor in their pharmacokinetic profile, influencing their distribution and bioavailability. The binding of naphthaldehyde derivatives to BSA has been investigated using various spectroscopic techniques, primarily fluorescence spectroscopy.

BSA has intrinsic fluorescence due to its tryptophan residues. When a small molecule binds to BSA near these residues, it can quench this fluorescence. This quenching can be analyzed to determine binding parameters. Studies on structurally similar compounds, like 1-hydroxy-2-naphthaldehyde (B49639) and naphthyl hydroxamic acids, provide insight into the binding mechanism. nih.gov The interaction is often driven by non-covalent forces, including hydrophobic interactions, hydrogen bonds, and van der Waals forces.

Fluorescence quenching data can be used to calculate the binding constant (K) and the number of binding sites (n). Thermodynamic parameters such as Gibbs free energy (ΔG), enthalpy change (ΔH), and entropy change (ΔS) can also be determined from temperature-dependent studies, providing further details about the nature of the binding forces. Competitive binding studies using site-specific markers like warfarin (B611796) (for site I, subdomain IIA) can elucidate the specific location of binding on the albumin molecule. For example, studies with naphthyl-based hydroxamic acids have shown that they bind to subdomain IIA of BSA. nih.gov

Table 2: Illustrative Binding Parameters for Naphthyl Derivatives with BSA

| Compound | Binding Constant (K) (M-1) | Binding Site | Dominant Forces |

|---|---|---|---|

| N-1-naphthyllaurohydroxamic acid | ~104 - 105 | Subdomain IIA (Site I) | Hydrogen bonds, van der Waals |

This table presents data for structurally related compounds to illustrate the BSA binding properties of this class of molecules.

Antioxidant Activity and Free Radical Scavenging Mechanisms (e.g., DPPH, ABTS assays)

Hydrazone derivatives, including those of naphthaldehyde, often exhibit significant antioxidant activity. This activity is typically evaluated by their ability to scavenge stable free radicals in vitro. The most common assays used for this purpose are the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays.

In the DPPH assay, the deep violet color of the DPPH radical solution is reduced to a pale yellow in the presence of an antioxidant compound that can donate a hydrogen atom. The degree of discoloration, measured spectrophotometrically, is proportional to the scavenging activity. The ABTS assay works on a similar principle, where the pre-formed blue-green ABTS radical cation is reduced by the antioxidant.

The antioxidant capacity is often expressed as the IC₅₀ value, which is the concentration of the compound required to scavenge 50% of the free radicals. A lower IC₅₀ value indicates a higher antioxidant activity. For example, a hydrazone derivative of 1-naphthaldehyde (B104281) and phenylhydrazine (B124118) was found to have a strong antioxidant activity with an IC₅₀ value of 28.90 μg/mL in the DPPH assay. In contrast, the derivative synthesized with hydrazine (B178648) hydrate (B1144303) was inactive, highlighting how small structural modifications can significantly impact activity. Metal complexes of these ligands can also show potent antioxidant activity, sometimes exceeding that of the free ligand or standard antioxidants. researchgate.net

Table 3: Antioxidant Activity (DPPH Assay) of a Naphthaldehyde Hydrazone Derivative

| Compound | IC₅₀ (μg/mL) | Antioxidant Activity |

| Hydrazone from 1-naphthaldehyde and phenylhydrazine | 28.90 | Strong |

| Hydrazone from 1-naphthaldehyde and hydrazine hydrate | >1000 | Inactive |

Structure-Activity Relationship (SAR) Studies for Optimized Biological Potency

The biological potency of naphthaldehyde isonicotinoyl hydrazone and its analogs is intricately linked to their chemical structure. As aroylhydrazone iron chelators, their primary mechanism of action often involves the sequestration of intracellular iron, leading to various downstream cellular effects, including antiproliferative and antioxidant activities. nih.govduke.edu Structure-activity relationship (SAR) studies have been instrumental in refining the therapeutic potential of this class of compounds by identifying key structural features that govern their efficacy and selectivity.

Furthermore, the hydrazide moiety plays a pivotal role in the molecule's biological profile. Replacing the isonicotinoyl hydrazide with more lipophilic hydrazides, such as those derived from naphthalene (B1677914) or biphenyl (B1667301), has been shown to result in compounds with highly selective antiproliferative activities against cancer cell lines like MCF-7 (human breast adenocarcinoma) and HL-60 (human promyelocytic leukemia). nih.gov These modifications also led to markedly improved stability in plasma compared to the parent compound, SIH. nih.gov

The stability of the hydrazone bond itself is another key determinant of biological activity. Analogs with a reduced hydrazone bond or those with bulky alkyl substituents near this bond have been found to exhibit severely limited biological activity. ctdbase.orgchemicalbook.com This suggests that the planarity and rigidity conferred by the C=N double bond are essential for effective biological interaction. Conversely, the introduction of long, flexible alkyl chains adjacent to the hydrazone bond has been associated with specific cytotoxic effects against certain cancer cell lines while showing lower toxicity towards non-cancerous cells. ctdbase.orgchemicalbook.com

The iron-chelating ability of these compounds is central to their mechanism of action. Naphthaldehyde isonicotinoyl hydrazone acts as a tridentate ligand, forming a stable 2:1 complex with iron(III). duke.edu The electrochemical properties of this iron complex indicate that the trivalent iron state is dominant, and the complex does not readily cycle between the Fe(II) and Fe(III) states. This is significant because it suggests that the cytotoxic action of the ligand is likely not mediated by the production of highly toxic hydroxyl radicals via Fenton-like chemistry. duke.edu The addition of iron(III) to the compound has been shown to prevent its antiproliferative effect, further underscoring the importance of iron sequestration for its biological activity. duke.edu

Table 1: Structure-Activity Relationship of Naphthaldehyde Isonicotinoyl Hydrazone and its Analogs

| Structural Modification | Effect on Biological Activity | Reference(s) |

| Aromatic Ring Substitution | ||

| Nitro-substitution on the phenolic ring | Can improve plasma stability and selective antitumor activity, but the effect is position-dependent. | nih.gov |

| Hydrazide Moiety | ||

| Replacement with lipophilic naphthyl or biphenyl hydrazides | Increased selective antiproliferative activity against MCF-7 and HL-60 cells and improved plasma stability. | nih.gov |

| Hydrazone Bond | ||

| Reduction of the hydrazone bond | Severely limited biological activity. | ctdbase.orgchemicalbook.com |

| Bulky alkyl substituents near the hydrazone bond | Severely limited biological activity. | ctdbase.orgchemicalbook.com |

| Long, flexible alkyl chains adjacent to the hydrazone bond | Specific cytotoxicity against certain cancer cells with low toxicity to non-cancerous cells. | ctdbase.orgchemicalbook.com |

| Metal Complexation | ||

| Formation of a stable Fe(III) complex | Essential for antiproliferative activity; the complex does not readily undergo redox cycling. | duke.edu |

Modulatory Effects on Cellular Pathways (e.g., NF-κB inhibition, Nrf2 activation in vitro)

The biological activities of naphthaldehyde isonicotinoyl hydrazone are a consequence of its interaction with and modulation of various cellular pathways. While direct evidence for its effects on NF-κB and Nrf2 pathways is still emerging, its known inhibitory activities and the behavior of structurally similar compounds provide valuable insights into its potential mechanisms of action.

One of the established cellular effects of 2-hydroxy-1-naphthaldehyde isonicotinoyl hydrazone is its ability to inhibit the replication and transcription of the Human Immunodeficiency Virus (HIV-1). nih.govhoustonmethodist.org This suggests that the compound can interfere with key cellular processes that are co-opted by the virus for its life cycle.

Furthermore, 2-hydroxy-1-naphthaldehyde isonicotinoyl hydrazone has been identified as a potent and selective inhibitor of methionine aminopeptidases (MetAPs) from Mycobacterium tuberculosis. nih.govhoustonmethodist.org MetAPs are crucial enzymes that remove the N-terminal methionine from newly synthesized proteins, a process essential for the proper function of many proteins. Inhibition of these enzymes represents a promising strategy for combating tuberculosis.

Regarding the NF-κB and Nrf2 pathways, which are critical regulators of inflammation and oxidative stress responses, the activity of naphthaldehyde isonicotinoyl hydrazone can be inferred from the properties of other aroylhydrazone iron chelators. Iron is a known modulator of both NF-κB and Nrf2 signaling. By chelating intracellular iron, these compounds can indirectly influence these pathways. For instance, iron overload is known to activate NF-κB, a key transcription factor that drives inflammatory responses. By sequestering iron, naphthaldehyde isonicotinoyl hydrazone could potentially attenuate NF-κB activation and its downstream inflammatory effects.

The Nrf2 pathway is the primary cellular defense mechanism against oxidative stress. Activation of Nrf2 leads to the expression of a battery of antioxidant and cytoprotective genes. Interestingly, some studies have suggested that Nrf2 activators could be beneficial in treating iron overload diseases. nih.gov While direct activation of Nrf2 by naphthaldehyde isonicotinoyl hydrazone has not been definitively demonstrated, its ability to modulate intracellular iron levels could indirectly impact the cellular redox state and, consequently, influence Nrf2 activity. Further research is warranted to elucidate the precise effects of naphthaldehyde isonicotinoyl hydrazone on these crucial signaling pathways.

Table 2: Known and Potential Modulatory Effects on Cellular Pathways

| Cellular Target/Pathway | Observed/Potential Effect of Naphthaldehyde Isonicotinoyl Hydrazone | Reference(s) |

| HIV-1 Replication and Transcription | Inhibition | nih.govhoustonmethodist.org |

| Mycobacterium tuberculosis Methionine Aminopeptidases (MetAPs) | Potent and selective inhibition | nih.govhoustonmethodist.org |

| NF-κB Signaling Pathway | Potential for inhibition through iron chelation (Hypothesized) | - |

| Nrf2 Signaling Pathway | Potential for modulation through alteration of cellular redox state via iron chelation (Hypothesized) | nih.gov |

Analytical Applications and Chemosensing Capabilities of Naphthaldehyde Isonicotinoyl Hydrazone Derivatives

Spectrophotometric Determination of Metal Ions (e.g., Uranium(VI), Iron(III), Gallium, Indium)

Spectrophotometry, a widely used analytical technique, relies on the principle that chemical substances absorb light of specific wavelengths. Naphthaldehyde isonicotinoyl hydrazone derivatives form colored complexes with various metal ions, and the intensity of this color is directly proportional to the concentration of the metal ion. This property has been extensively utilized for the quantitative determination of several metal ions. researchgate.net Hydrazone derivatives are advantageous as they form stable and often intensely colored complexes, enhancing the sensitivity and selectivity of the determination. dergipark.org.tr

Uranium(VI): The determination of uranium is crucial due to its nuclear applications and environmental impact. 2-Hydroxy-1-naphthaldehyde (B42665) isonicotinoyl hydrazone (2HNAINH) has been successfully employed for the sensitive and simple spectrophotometric determination of uranium(VI). researchgate.net In a buffered solution at pH 3, 2HNAINH reacts with uranium(VI) to form an orange-red complex that exhibits maximum absorbance at a wavelength of 430 nm. researchgate.net The method is highly sensitive, with a molar absorptivity of 9.6 x 10³ L mol⁻¹ cm⁻¹ and a Sandell's sensitivity of 0.025 µg cm⁻². researchgate.net Beer's law, which states that the absorbance is directly proportional to the concentration, is obeyed over a range of 0.2 to 33 µg/mL of uranium(VI). researchgate.net The stoichiometric ratio of the metal to the ligand in the complex is found to be 1:1. researchgate.net Similarly, other isonicotinoyl hydrazone derivatives like 5-bromosalicylaldehyde (B98134) isonicotinoyl hydrazone (5-BrSAINH) and diacetyl monoxime isonicotinoyl hydrazone (DMIH) have also been utilized in derivative spectrophotometry for uranium(VI) determination, offering high sensitivity and applicability to environmental samples like phosphate (B84403) rocks. researchgate.net

Iron(III): Iron is an essential element in many biological and industrial processes, and its accurate quantification is of great importance. 2-Hydroxy-1-naphthaldehyde isonicotinoyl hydrazone (NIH) has been shown to be an effective chelator for iron(III). nih.gov It forms a stable, high-spin complex where two deprotonated tridentate NIH ligands coordinate to a single Fe(III) ion in a distorted octahedral geometry. nih.gov Another derivative, 2-hydroxy-1-naphthaldehyde-p-hydroxybenzoichydrazone (HNAHBH), reacts with iron(II) to form a reddish-brown complex with a maximum absorbance at 405 nm. nih.govnih.gov This reaction forms the basis for a direct spectrophotometric method for iron determination, with a molar absorptivity of 5.6 × 10⁴ L mol⁻¹ cm⁻¹ and a detection limit of 0.095 µg mL⁻¹. nih.govnih.gov The method follows Beer's law in the concentration range of 0.055–1.373 µg mL⁻¹. nih.gov

While there is extensive research on the use of naphthaldehyde isonicotinoyl hydrazone derivatives for the determination of uranium and iron, specific applications for the spectrophotometric determination of gallium and indium using these exact compounds are less documented in the readily available literature. However, the general chelating properties of hydrazones suggest potential applicability for these ions as well. researchgate.net

| Metal Ion | Reagent | λmax (nm) | pH | Molar Absorptivity (L mol⁻¹ cm⁻¹) | Beer's Law Range (µg/mL) | Reference |

| Uranium(VI) | 2-Hydroxy-1-naphthaldehyde isonicotinoyl hydrazone (2HNAINH) | 430 | 3.0 | 9.6 x 10³ | 0.2 - 33 | researchgate.net |

| Iron(II) | 2-Hydroxy-1-naphthaldehyde-p-hydroxybenzoichydrazone (HNAHBH) | 405 | 5.0 | 5.6 x 10⁴ | 0.055 - 1.373 | nih.govnih.gov |

| Uranium(VI) | Diacetyl monoxime isonicotinoyl hydrazone (DMIH) | 364 | 3.25 | 1.63 x 10⁴ | 1.19 - 14.28 | researchgate.net |

Fluorescent and Colorimetric Chemosensors for Specific Analytes (e.g., metal ions, anions)

Chemosensors are molecules that can signal the presence of specific chemical species through a change in their optical properties, such as color or fluorescence. nih.govresearchgate.net Naphthaldehyde isonicotinoyl hydrazone derivatives are excellent candidates for the development of such sensors due to their inherent fluorescence and the changes in their electronic structure upon binding with analytes. dergipark.org.tr The hydrazone functional group, with its donor and acceptor sites, plays a crucial role in the sensing mechanism. mdpi.com

Metal Ion Sensing: These derivatives have been fashioned into highly selective and sensitive fluorescent and colorimetric sensors for a variety of metal ions.

Zinc(II): A series of naphthaldehyde-2-pyridinehydrazone derivatives have been shown to act as 'turn-on' fluorescent sensors for Zn²⁺ in aqueous media at neutral pH. nih.govamericanelements.com One such compound exhibited a 19-fold increase in fluorescence upon binding with Zn²⁺, with a low detection limit of 0.17 µmol/L. nih.govamericanelements.com This high selectivity for Zn²⁺ over other metal ions, including the chemically similar Cd²⁺, makes it particularly useful. nih.gov

Aluminum(III): A simple Schiff-base ligand, 2-Hydroxy-1-naphthaldehyde-(2-pyridyl) hydrazone, acts as a reversible chemosensor for Al³⁺. researchgate.net In an aqueous solution, it binds to Al³⁺ to form a 1:1 complex, leading to a visible color change from colorless to yellow-green and a significant enhancement of fluorescence at 454 nm. researchgate.net The sensor has a low detection limit of 36.6 nM. researchgate.net

Magnesium(II): An efficient "off-on" fluorescent sensor for Mg²⁺ has been developed based on β-hydroxy-α-naphthaldehyde [2-(quinolin-8'-yloxy) acetyl] hydrazone. nih.gov The binding of Mg²⁺ to the ligand induces the formation of a 1:1 complex, which inhibits the excited-state intramolecular proton transfer (ESIPT) process, thereby turning on the fluorescence. nih.gov